molecular formula C21H21N3O4 B116271 Angiotensin I-Converting Enzyme (ACE) Inactivator CAS No. 144085-32-5

Angiotensin I-Converting Enzyme (ACE) Inactivator

Cat. No. B116271
M. Wt: 379.4 g/mol
InChI Key: FPAPTZAOPMWDRV-ROUUACIJSA-N
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Description

Angiotensin I-Converting Enzyme (ACE) inhibitors are medicines that help relax the veins and arteries to lower blood pressure . They prevent an enzyme in the body from producing angiotensin 2, a substance that narrows blood vessels, causing high blood pressure and forcing the heart to work harder .


Synthesis Analysis

ACE inhibitors can be obtained from various sources. For instance, they can be derived from the hydrolysis of food proteins . A study reported the method for purifying ACE inhibitors from the lees of traditional Chinese rice wine .


Molecular Structure Analysis

The molecular mechanisms of chloride activation in ACE inhibitors have been investigated thoroughly through mutagenesis studies and shown to be substrate-dependent . Recent results from X-ray crystallography structural analysis have provided the basis for the intricate interactions between ACE, its substrate, and chloride ions .


Chemical Reactions Analysis

ACE inhibitors produce vasodilation by inhibiting the formation of angiotensin II . This vasoconstrictor is formed by the proteolytic action of renin (released by the kidneys) acting on circulating angiotensinogen to form angiotensin I .


Physical And Chemical Properties Analysis

The physical and chemical properties of ACE inhibitors can vary depending on their source and the method of their production .

Scientific Research Applications

Cardiovascular Regulation and ACE

ACE plays a significant role in vascular tone regulation and cardiovascular health. It transforms the biologically inactive angiotensin I into the vasoconstrictor angiotensin II, while also inactivating the vasodilatory peptide bradykinin. This dual action contributes to the regulation of blood pressure and cardiovascular functions. The interaction between ACE, kinins, and nitric oxide (NO) is crucial for maintaining vascular homeostasis. Inhibitors of ACE can treat cardiovascular diseases by promoting the accumulation of kinins and inhibiting angiotensin II production, demonstrating the enzyme's central role in cardiovascular pathophysiology (Linz et al., 1999).

Athletic Performance and ACE I/D Genetic Polymorphism

The ACE I/D genetic polymorphism has been investigated as a biomarker for athletic performance. Studies suggest that variations in ACE levels and its enzymatic activity, influenced by the ACE gene's I/D polymorphism, might correlate with superior athletic performance. This relationship has been explored across different sports and ethnicities, indicating a potential for ACE polymorphisms to predict athletic prowess, though the evidence remains inconclusive and warrants further research (de Mello Costa & Slocombe, 2012).

ACE2 and Cardiovascular Disease

Recent findings have highlighted the cardioprotective and renoprotective roles of Angiotensin-converting enzyme 2 (ACE2), which acts counterregulatory to the effects of angiotensin II. ACE2's involvement in degrading angiotensin II to produce the vasodilator angiotensin 1-7 suggests its potential therapeutic applications for treating and managing cardiovascular diseases (Ingelfinger, 2009).

Novel Therapeutic Applications

The development of selective ACE inhibitors for treating various diseases beyond hypertension illustrates the enzyme's importance beyond cardiovascular regulation. For instance, ACE inhibitors' potential role in cancer treatment has been proposed, suggesting their ability to slow tumor growth by modulating the renin-angiotensin system. Additionally, ACE's role in the metabolism of bioactive peptides in insects presents a novel target for developing new insect growth regulators (Radin et al., 2018; Isaac et al., 2007).

Future Directions

ACE inhibitors derived from food origins could be a good alternative to synthetic drugs . A number of plant-based peptides have been investigated for their potential ACE inhibitor activities . Future research could focus on exploring more sources of ACE inhibitors and improving their efficacy .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[(2-cyanoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c22-12-11-19(25)23-17(13-15-7-3-1-4-8-15)20(26)24-18(21(27)28)14-16-9-5-2-6-10-16/h1-10,17-18H,11,13-14H2,(H,23,25)(H,24,26)(H,27,28)/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAPTZAOPMWDRV-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[[(2S)-2-[(2-cyanoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

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